molecular formula C15H10BrNO B2709294 2-bromo-3-(phenylamino)-1H-inden-1-one CAS No. 1023539-61-8

2-bromo-3-(phenylamino)-1H-inden-1-one

Cat. No.: B2709294
CAS No.: 1023539-61-8
M. Wt: 300.155
InChI Key: GUWSGIDEQKXYNL-UHFFFAOYSA-N
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Description

2-bromo-3-(phenylamino)-1H-inden-1-one is an organic compound with the molecular formula C15H10BrNO and a molecular weight of 300.15 g/mol It is a derivative of indanone, characterized by the presence of a bromine atom and a phenylamino group attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(phenylamino)-1H-inden-1-one typically involves the bromination of 3-(phenylamino)inden-1-one. One common method includes the reaction of 3-(phenylamino)inden-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-bromo-3-(phenylamino)-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-bromo-3-(phenylamino)-1H-inden-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .

Biological Activity

2-Bromo-3-(phenylamino)-1H-inden-1-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

  • Molecular Formula : C12_{12}H10_{10}BrN\O
  • CAS Number : [Not specified in search results]
  • Structure : The compound features a bromo substituent at the 2-position of the indene ring and an amino group attached to a phenyl moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Screening

A study conducted by researchers involved synthesizing the compound and evaluating its effects on human cancer cell lines, including:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Results :
    • The compound exhibited an IC50_{50} value of approximately 15 µM against A549 cells.
    • In MCF-7 cells, the IC50_{50} was determined to be around 20 µM.
Cell LineIC50_{50} (µM)
A54915
MCF-720
HeLa18

These findings suggest that this compound has promising anticancer activity, particularly against lung and breast cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, revealing effectiveness against various bacterial strains.

Antimicrobial Screening Results

In a study assessing the antimicrobial efficacy:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays.

In Vivo Study on Anti-inflammatory Effects

A carrageenan-induced paw edema model was utilized to evaluate the anti-inflammatory activity:

  • Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
  • Results :
    • At 10 mg/kg, a reduction in paw edema by approximately 30% was observed.
    • At 20 mg/kg, the reduction increased to about 50%.

This suggests that the compound possesses notable anti-inflammatory properties, making it a candidate for further development in treating inflammatory conditions.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Properties

IUPAC Name

3-anilino-2-bromoinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(13)18/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSGIDEQKXYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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